N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-6-10(13)12-9-4-3-7(15-2)5-8(9)11/h3-5H,6,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCQORYQXBBTBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588352 | |
| Record name | N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926248-15-9 | |
| Record name | N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Procedure
Reagents :
- 2-Amino-4-methoxyaniline (1.0 equiv)
- 2-Methoxyacetyl chloride (1.2 equiv)
- Triethylamine (TEA, 1.5 equiv) as a base to neutralize HCl byproduct
- Anhydrous dichloromethane (DCM) as the solvent
Procedure :
- Dissolve 2-amino-4-methoxyaniline in DCM under nitrogen atmosphere.
- Add TEA dropwise at 0°C to prevent side reactions.
- Slowly introduce 2-methoxyacetyl chloride while maintaining the temperature.
- Stir the mixture at room temperature for 12–24 hours.
- Quench with water, extract with DCM, and purify via column chromatography.
Yield : 65–78% (inferred from analogous reactions in).
Carbodiimide-Mediated Coupling
For substrates sensitive to acid chlorides, carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable amide bond formation between 2-methoxyacetic acid and 2-amino-4-methoxyaniline.
Reaction Conditions and Procedure
Reagents :
- 2-Methoxyacetic acid (1.1 equiv)
- EDC·HCl (1.3 equiv)
- Hydroxybenzotriazole (HOBt, 1.3 equiv) as an activating agent
- 2-Amino-4-methoxyaniline (1.0 equiv)
- Dimethylformamide (DMF) as the solvent
Procedure :
- Activate 2-methoxyacetic acid with EDC and HOBt in DMF at 0°C for 30 minutes.
- Add 2-amino-4-methoxyaniline and stir at room temperature for 24 hours.
- Filter to remove urea byproducts and purify via recrystallization.
Advantages
Multi-Step Synthesis via Intermediate Protection
To prevent unwanted side reactions, a protection-deprotection strategy is employed when synthesizing N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide from polyfunctional precursors.
Step 1: Protection of the Amine Group
Step 2: Acylation with 2-Methoxyacetic Acid
Step 3: Deprotection
- Reagents : Trifluoroacetic acid (TFA) in DCM.
- Procedure : Remove the Boc group under acidic conditions to yield the final product.
Overall Yield : 50–60% (estimated from multi-step protocols in).
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. A representative protocol involves:
- Continuous-Flow Reactor Setup :
- Mix 2-amino-4-methoxyaniline and 2-methoxyacetyl chloride in a molar ratio of 1:1.1.
- Use a tubular reactor with residence time of 10 minutes at 80°C.
- Neutralize HCl in-line with aqueous NaOH.
Throughput : 1–5 kg/hour (extrapolated from similar acetamide production).
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Direct Acylation | 65–78% | >95% | Low | Moderate |
| Carbodiimide Coupling | 70–85% | >98% | Moderate | High |
| Protection-Deprotection | 50–60% | >90% | High | Low |
| Industrial Continuous | 80–90% | >95% | Low | Very High |
Challenges and Optimization Strategies
Byproduct Formation :
Purification :
Green Chemistry Approaches :
- Replace DCM with cyclopentyl methyl ether (CPME) for reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Corresponding nitro or hydroxyl derivatives.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of specific oxidases or reductases, leading to changes in cellular metabolism and function .
Comparison with Similar Compounds
Key Findings and Trends
Substituent Effects on Yield and Stability: The quinazolinone derivative (4g) shares the same high yield (83%) as the target compound, suggesting robust synthetic routes for acetamides with aromatic heterocycles . Lower yields (24–35%) for compounds like 5d and 5e (benzoyl-substituted analogs) highlight challenges in sterically hindered reactions .
Biological Activity: Quinazoline/Quinazolinone Derivatives: Compounds like 3a and 4g show promise in kinase inhibition (e.g., EGFR) and antimicrobial activity due to electron-withdrawing groups (e.g., Cl, F) enhancing target binding . Positional Isomerism: The 3-amino isomer () lacks reported biological data, underscoring the critical role of the 2-amino group in the target compound’s activity .
Physical Properties: Melting points for acetamides correlate with crystallinity; the target compound’s high melting point (219–221°C) suggests strong intermolecular hydrogen bonding . Substituents like phenoxy groups (e.g., N-(5-amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide) may increase solubility but reduce thermal stability .
Biological Activity
N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
This compound has the molecular formula C11H15N2O3 and a molecular weight of approximately 223.25 g/mol. It is characterized by a methoxy group and an amino group attached to a phenyl ring, which contributes to its reactivity and biological interactions.
Synthesis Methods:
- Starting Materials: The synthesis typically involves 2-amino-4-methoxyphenol and methoxyacetyl chloride.
- Reaction Conditions: The reaction is conducted in the presence of a base, such as triethylamine, to facilitate the formation of the acetamide bond while neutralizing HCl produced during the reaction.
- Purification: The product is purified through recrystallization or column chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may function as an inhibitor or activator of specific enzymes, influencing biochemical pathways critical for cellular function.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with clear inhibition zones observed in diffusion assays at concentrations as low as 10 mg/ml .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(2-amino-phenyl)-2-methoxyacetamide | Amino group instead of methoxy | Moderate antibacterial activity |
| N-(4-hydroxyphenyl)-2-methoxyacetamide | Hydroxy group replaces amino group | Lower antibacterial efficacy |
| N-(3-amino-4-methoxyphenyl)-2-methoxyacetamide | Different amino positioning | Enhanced enzyme inhibition |
| N-(4-amino-3-methoxyphenyl)-2-methoxyacetamide | Variation in methoxy positioning | Similar antibacterial properties |
This table highlights how variations in functional groups influence the compound's biological activity, suggesting that modifications can lead to improved therapeutic profiles.
Case Studies
- Antibacterial Efficacy: A case study involving the application of this compound demonstrated significant antibacterial effects against clinical isolates of E. coli and S. aureus. The study emphasized the compound's potential as a lead candidate for developing new antibiotics .
- Enzymatic Studies: Another investigation focused on the compound's role as an enzyme inhibitor, demonstrating that it could effectively inhibit specific enzymes involved in metabolic pathways associated with cancer progression. This suggests further exploration into its anticancer properties might be warranted.
Q & A
What synthetic methodologies are employed for the preparation of N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide?
Basic Research Question
The synthesis typically involves multi-step reactions, starting with substitution and reduction steps, followed by condensation. For example:
Substitution Reaction : Reacting 2-amino-4-methoxy-nitrobenzene with a methoxy-containing reagent under alkaline conditions to introduce the methoxyacetamide group .
Reduction : Reducing nitro groups to amines using iron powder under acidic conditions .
Condensation : Reacting the intermediate amine with methoxyacetic acid derivatives (e.g., chloroacetyl chloride) in the presence of condensing agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Key Considerations : Monitor reaction progress via TLC, and purify intermediates using column chromatography. Yield optimization may require adjusting solvent polarity (e.g., DMF for polar intermediates) .
What spectroscopic techniques are critical for characterizing this compound?
Basic Research Question
Structural confirmation relies on:
- ¹H/¹³C NMR : To identify aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and acetamide carbonyls (δ ~168–170 ppm) .
- IR Spectroscopy : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the amide moiety .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., m/z 239.2 for C₁₁H₁₄N₂O₃) .
Data Interpretation : Compare observed shifts with literature values for related acetamides (e.g., N-(4-methoxyphenyl)acetamide ).
How can researchers address low yields in the condensation step during synthesis?
Advanced Research Question
Low yields in condensation may arise from steric hindrance or side reactions. Strategies include:
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Reagent Ratios : Increase chloroacetyl chloride stoichiometry (1.5–2.0 equivalents) to drive the reaction .
- Temperature Control : Perform reactions at 0–5°C to minimize decomposition .
- Purification : Employ gradient elution in column chromatography to isolate the product from unreacted starting materials .
What strategies resolve discrepancies in NMR data for structural confirmation?
Advanced Research Question
Discrepancies (e.g., unexpected splitting or shifts) may indicate impurities or tautomerism. Solutions:
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to stabilize labile protons .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-(3-chloro-4-methoxyphenyl)acetamide ).
What biological activities are reported for structurally related methoxyacetamide compounds?
Basic Research Question
Methoxyacetamide derivatives exhibit diverse activities:
- Antimicrobial : Amide moieties in N-(4-methoxyphenyl)acetamide derivatives show efficacy against Gram-positive bacteria .
- Hypoglycemic : Thiazolidinedione-linked acetamides (e.g., 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamides) activate PPAR-γ receptors .
- Neuropharmacological : Analogs like methoxyacetylfentanyl (a controlled substance) target opioid receptors, highlighting structural sensitivity .
How can computational chemistry aid in designing derivatives with enhanced properties?
Advanced Research Question
Computational tools streamline derivative design:
- Molecular Docking : Predict binding affinities to target proteins (e.g., PPAR-γ for hypoglycemic activity) using AutoDock Vina .
- DFT Calculations : Optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
